(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate
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Overview
Description
(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate is a chemical compound with the molecular formula C16H16O2S2. It is also known by other names such as 4-Methoxybenzyl 4-methoxybenzodithioate and Benzenecarbodithioic acid, 4-methoxy-, (4-methoxyphenyl)methyl ester . This compound is characterized by its unique structure, which includes two methoxy groups and a carbodithioate group.
Preparation Methods
The synthesis of (4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzyl chloride with potassium O-ethyl xanthate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to thiol groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress and inhibition of specific enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with thiol-containing proteins .
Comparison with Similar Compounds
(4-Methoxyphenyl)methyl 4-methoxybenzene-1-carbodithioate can be compared with other similar compounds such as:
4-Methoxybenzyl 4-methoxybenzodithioate: Similar in structure but may have different reactivity and applications.
Benzenecarbodithioic acid, 4-methoxy-, (4-methoxyphenyl)methyl ester: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63365-52-6 |
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Molecular Formula |
C16H16O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C16H16O2S2/c1-17-14-7-3-12(4-8-14)11-20-16(19)13-5-9-15(18-2)10-6-13/h3-10H,11H2,1-2H3 |
InChI Key |
INVFWRMDNRHTIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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